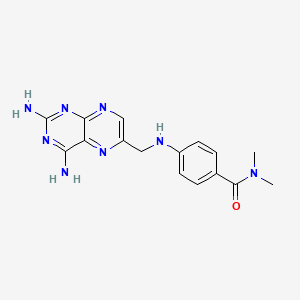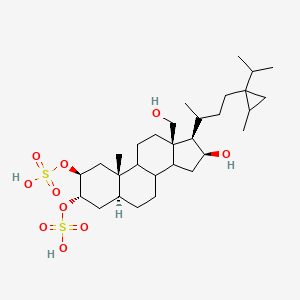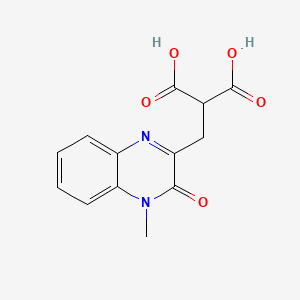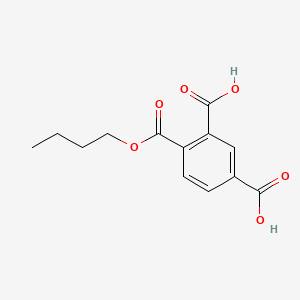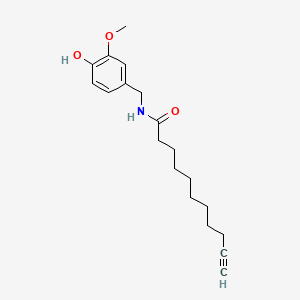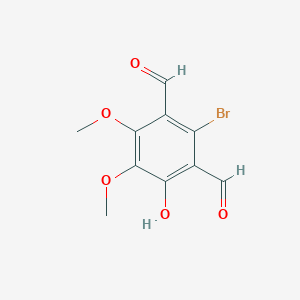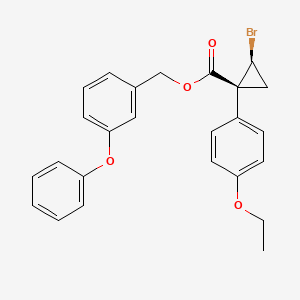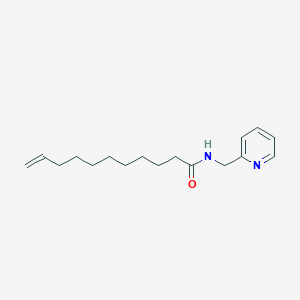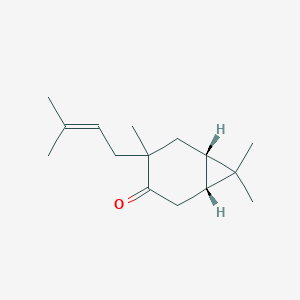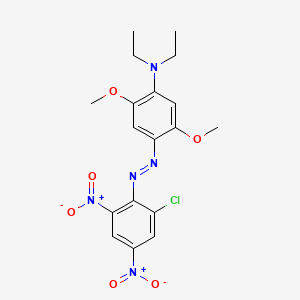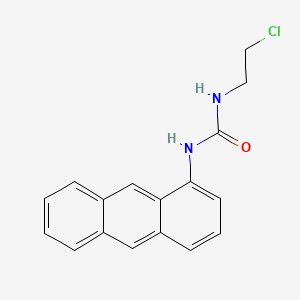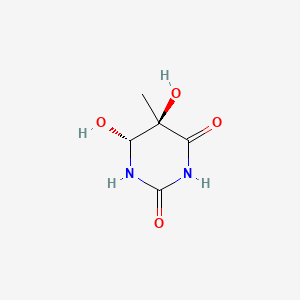
2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-5R,6S-Thymine glycol: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is formed by the oxidation of thymine, resulting in the addition of two hydroxyl groups at the 5 and 6 positions of the thymine ring. This compound is significant in the study of DNA damage and repair mechanisms, as it is a common product of oxidative stress and ionizing radiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis-5R,6S-Thymine glycol can be synthesized by the oxidation of thymine using reactive oxygen species. The reaction typically involves exposing thymine to ionizing radiation or chemical oxidizing agents such as hydrogen peroxide. The oxidation process introduces hydroxyl groups at the 5 and 6 positions of the thymine ring, creating the cis-5R,6S isomer .
Industrial Production Methods: While there is no large-scale industrial production of cis-5R,6S-Thymine glycol, it can be prepared in laboratory settings for research purposes. The synthesis involves controlled oxidation reactions, often using specific oxidizing agents and conditions to ensure the formation of the desired isomer .
Analyse Des Réactions Chimiques
Types of Reactions: cis-5R,6S-Thymine glycol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert the glycol back to thymine or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ionizing radiation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Further oxidized thymine derivatives.
Reduction Products: Thymine, reduced thymine derivatives.
Substitution Products: Halogenated thymine derivatives, nucleophile-substituted derivatives.
Applications De Recherche Scientifique
cis-5R,6S-Thymine glycol has several applications in scientific research:
Chemistry: Studying the chemical properties and reactions of oxidized nucleobases.
Biology: Investigating the effects of oxidative DNA damage and the mechanisms of DNA repair.
Medicine: Understanding the role of oxidative stress in diseases and developing potential therapeutic strategies.
Industry: Developing methods for detecting and quantifying DNA damage in various industrial processes.
Mécanisme D'action
The mechanism by which cis-5R,6S-Thymine glycol exerts its effects involves its incorporation into DNA, where it disrupts normal base pairing and hydrogen bonding interactions. This disruption can lead to mutations and errors during DNA replication and transcription. The compound is recognized and repaired by the base excision repair pathway, which involves specific enzymes that identify and excise the damaged base, followed by DNA synthesis to fill the gap .
Comparaison Avec Des Composés Similaires
trans-5R,6R-Thymine glycol: Another isomer of thymine glycol with different stereochemistry.
cis-5S,6R-Thymine glycol: A diastereomer of cis-5R,6S-Thymine glycol.
trans-5S,6S-Thymine glycol: Another diastereomer with different stereochemistry.
Uniqueness: cis-5R,6S-Thymine glycol is unique due to its specific stereochemistry, which affects its interactions with DNA and its recognition by DNA repair enzymes. This uniqueness makes it a valuable compound for studying the effects of oxidative DNA damage and the mechanisms of DNA repair .
Propriétés
Numéro CAS |
57968-48-6 |
|---|---|
Formule moléculaire |
C5H8N2O4 |
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
(5R,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5-/m1/s1 |
Clé InChI |
GUKSGXOLJNWRLZ-DUZGATOHSA-N |
SMILES isomérique |
C[C@]1([C@H](NC(=O)NC1=O)O)O |
SMILES canonique |
CC1(C(NC(=O)NC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


